[4-(2-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
[4-(2-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and a methanone group linked to a 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative and the isoxazolo[5,4-b]pyridine core. The key steps include:
Preparation of 4-(2-chlorobenzyl)piperazine: This can be achieved by reacting piperazine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Synthesis of 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine: This involves the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and methoxylation reactions.
Coupling Reaction: The final step involves coupling the 4-(2-chlorobenzyl)piperazine with the 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(2-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, [4-(2-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can be used as a probe to study biological processes and interactions. Its ability to interact with specific molecular targets makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and functional groups allow it to interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as materials science, nanotechnology, and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(2-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Chlorobenzyl)piperazine]
- [6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine]
- [4-(2-Chlorobenzyl)piperazine derivatives]
Uniqueness
[4-(2-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is unique due to its combination of functional groups and structural features The presence of both the piperazine and isoxazolo[5,4-b]pyridine moieties in a single molecule provides a unique platform for exploring new chemical and biological interactions
Properties
Molecular Formula |
C26H25ClN4O3 |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C26H25ClN4O3/c1-17-24-21(15-23(28-25(24)34-29-17)18-7-9-20(33-2)10-8-18)26(32)31-13-11-30(12-14-31)16-19-5-3-4-6-22(19)27/h3-10,15H,11-14,16H2,1-2H3 |
InChI Key |
ZBQMLMDRHHDYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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